molecular formula C14H13NO3S B1510033 Ethyl 4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate CAS No. 1189816-01-0

Ethyl 4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate

Cat. No.: B1510033
CAS No.: 1189816-01-0
M. Wt: 275.32 g/mol
InChI Key: BQLRJBAWTHBEMS-UHFFFAOYSA-N
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Description

1Benzoxepino[5,4-D]thiazole-2-carboxylic acid, 4,5-dihydro-, ethyl ester is a complex organic compound that belongs to the class of benzoxepino thiazole derivatives. This compound is characterized by its unique structure, which includes a benzoxepine ring fused with a thiazole ring, and an ethyl ester functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

1Benzoxepino[5,4-D]thiazole-2-carboxylic acid, 4,5-dihydro-, ethyl ester has several applications in scientific research:

  • Chemistry : It is used as a building block in the synthesis of more complex molecules.
  • Biology : Studies investigate its potential biological activities, such as antimicrobial or anticancer properties.
  • Medicine : Research explores its potential as a pharmaceutical intermediate or active ingredient.
  • Industry : It may be used in the development of new materials or chemical processes.

Safety and Hazards

The safety data sheet for this compound can be viewed and downloaded for free at Echemi.com . It’s important to handle all chemicals with appropriate safety precautions.

Preparation Methods

The synthesis of 1Benzoxepino[5,4-D]thiazole-2-carboxylic acid, 4,5-dihydro-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the benzoxepine and thiazole rings. The ethyl ester group is then introduced through esterification reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1Benzoxepino[5,4-D]thiazole-2-carboxylic acid, 4,5-dihydro-, ethyl ester undergoes various chemical reactions, including:

  • Oxidation : This compound can be oxidized to form corresponding oxides.
  • Reduction : Reduction reactions can convert it into different reduced forms.
  • Substitution : It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1Benzoxepino[5,4-D]thiazole-2-carboxylic acid, 4,5-dihydro-, ethyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1Benzoxepino[5,4-D]thiazole-2-carboxylic acid, 4,5-dihydro-, ethyl ester include other benzoxepino thiazole derivatives. These compounds share structural similarities but may differ in functional groups or substituents, leading to variations in their chemical and biological properties. The uniqueness of 1Benzoxepino[5,4-D]thiazole-2-carboxylic acid, 4,5-dihydro-, ethyl ester lies in its specific combination of the benzoxepine and thiazole rings with the ethyl ester group, which may confer distinct properties and applications.

Properties

IUPAC Name

ethyl 4,5-dihydro-[1]benzoxepino[5,4-d][1,3]thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-2-17-14(16)13-15-12-9-5-3-4-6-10(9)18-8-7-11(12)19-13/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLRJBAWTHBEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)CCOC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728259
Record name Ethyl 4,5-dihydro[1]benzoxepino[5,4-d][1,3]thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189816-01-0
Record name Ethyl 4,5-dihydro[1]benzoxepino[5,4-d][1,3]thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4,5-Dihydro-6-oxa-3-thia-1-aza-benzo[e]azulene-2-carboxylic acid ethyl ester was prepared according to Example 136 for 226, and hydrolyzed to the corresponding acid using General Procedure B. To a suspension of 4,5-dihydro-6-oxa-3-thia-1-aza-benzo[e]azulene-2-carboxylic acid (130 mg) in dry dichloromethane (10 mL) was added oxalyl chloride (78 μL) and DMF (1 drop). After 1 hour the solvent was reduced in vacuo and the residue was dissolved in acetonitrile (10 mL) and to this was added 3-chloro-N-methyl-4-methylamino-benzamide from Example 21 (116 mg) and sodium bicarbonate (49 mg). The reaction mixture was warmed to 60° C. After 3 hours the reaction mixture was cooled, diluted with dichloromethane, washed with water, dried (MgSO4) and the solvent removed in vacuo. The residue was recrystallized form ethyl acetate/methanol/hexane to yield 121 (132 mg). NMR: (CDCl3): 3.04 (3H, d), 3.31 (2H, t), 3.48 (3H, s), 4.28-4.31 (2H, m), 6.05 (1H, sbr.), 6.81-6.83 (1H, m), 6.96 (1H, d), 7.05-7.15 (2H, m), 7.48 (1H, d), 7.78 (1H, dd), 7.93 (1H, s). MS: (ESI+) MH+ 428
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
78 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
116 mg
Type
reactant
Reaction Step Three
Quantity
49 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate
Reactant of Route 2
Ethyl 4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate
Reactant of Route 3
Ethyl 4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate
Reactant of Route 5
Ethyl 4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate

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